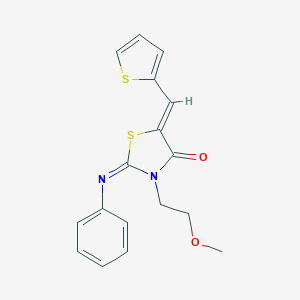
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one is a thiazolidine-based compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is also known as MTPT and has been studied extensively for its biological and pharmacological properties.
Mechanism of Action
The mechanism of action of MTPT is not fully understood. However, it is believed to act through various pathways such as the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammatory cytokines.
Biochemical and Physiological Effects
MTPT has been shown to have various biochemical and physiological effects. In cancer research, MTPT has been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. MTPT has also been shown to inhibit the activity of various enzymes such as topoisomerase II and tyrosine kinase. In addition, MTPT has been shown to have antioxidant properties and can protect cells against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MTPT in lab experiments is its potential therapeutic applications in various diseases. MTPT has been shown to have a low toxicity profile and can be easily synthesized. However, one of the limitations of using MTPT in lab experiments is its limited solubility in water, which can affect its bioavailability.
Future Directions
The potential therapeutic applications of MTPT in various diseases make it an interesting compound for future research. Some of the future directions for research on MTPT include:
1. Studying the mechanism of action of MTPT in various diseases.
2. Investigating the potential use of MTPT in combination with other drugs for the treatment of cancer and other diseases.
3. Developing new methods for the synthesis of MTPT to improve its bioavailability.
4. Studying the pharmacokinetics and pharmacodynamics of MTPT in vivo.
5. Investigating the potential use of MTPT in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of (2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with 2-bromoethyl methyl ether, followed by the reaction with benzaldehyde and 2-methoxyethylamine. The final product is obtained after the reaction with thiosemicarbazide and acetic anhydride.
Scientific Research Applications
MTPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, MTPT has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. MTPT has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
properties
Molecular Formula |
C17H16N2O2S2 |
|---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-2-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S2/c1-21-10-9-19-16(20)15(12-14-8-5-11-22-14)23-17(19)18-13-6-3-2-4-7-13/h2-8,11-12H,9-10H2,1H3/b15-12-,18-17? |
InChI Key |
IXGZAZDWTARKPB-ZYJJYICWSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC=CS2)/SC1=NC3=CC=CC=C3 |
SMILES |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC=CS2)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(3-bromo-5-ethoxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306472.png)
![2-Methyl-3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B306473.png)
![2-[(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306476.png)
![2-[5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306478.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306479.png)
![2-[5-(4-hydroxy-3,5-diiodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306480.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B306484.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306485.png)
![4-(5-{[3-(2-Methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B306486.png)
![methyl {4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306487.png)
![2-Chloro-5-(5-{(E)-[(2z)-3-(2-Methoxyethyl)-4-Oxo-2-(Phenylimino)-1,3-Thiazolidin-5-Ylidene]methyl}-2-Furyl)benzoic Acid](/img/structure/B306488.png)
![2-[(5Z)-5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306490.png)
![2-[5-(2,3-dibromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306491.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306494.png)